![molecular formula C19H17FO3 B2472396 (Z)-3-环丙基-1-{3-[(4-氟苄基)氧基]苯基}-3-羟基-2-丙烯-1-酮 CAS No. 860789-18-0](/img/structure/B2472396.png)

(Z)-3-环丙基-1-{3-[(4-氟苄基)氧基]苯基}-3-羟基-2-丙烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

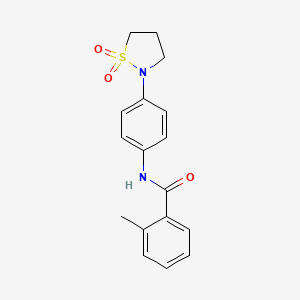

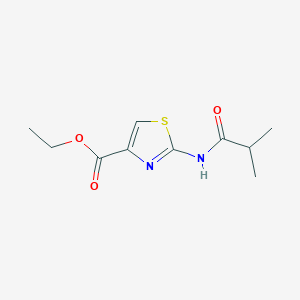

(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one, commonly known as CFBOP, is a cyclopropyl-substituted enone compound that has been studied for its potential applications in the fields of medicinal chemistry and organic synthesis. It is a versatile synthetic building block, exhibiting a broad range of reactivity and applications. CFBOP is a key intermediate for the synthesis of a variety of compounds, including biologically active compounds, pharmaceuticals and other organic materials.

科学研究应用

Medicinal Chemistry and Drug Development

Anti-Inflammatory Agents: The compound’s phenolic hydroxyl group suggests potential anti-inflammatory activity. Researchers have investigated its role in inhibiting pro-inflammatory pathways, making it a candidate for drug development in conditions such as arthritis, inflammatory bowel disease, and dermatitis .

Anticancer Properties: The fluorobenzyl moiety may contribute to anticancer effects. Studies have explored its impact on cancer cell growth inhibition, apoptosis induction, and interference with tumor angiogenesis. Further research is needed to elucidate its precise mechanisms and potential as an anticancer agent .

Antimicrobial Activity: The compound’s unique structure could lead to antimicrobial properties. Investigations into its antibacterial and antifungal effects are ongoing. It may serve as a scaffold for designing novel antimicrobial agents .

Organic Synthesis and Catalysis

Palladium-Catalyzed Cross-Coupling Reactions: The cyclopropyl group can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling. Researchers have utilized this compound as a substrate for constructing complex molecules .

Microwave-Assisted Synthesis: Microwave irradiation has been employed to synthesize related derivatives efficiently. The compound’s reactivity under microwave conditions allows rapid access to diverse analogs for further exploration .

Material Science

Fluorinated Organic Compounds: The fluorobenzyl functionality contributes to the compound’s lipophilicity and solubility. Researchers have investigated its use in designing functional materials, including liquid crystals, polymers, and surfactants .

属性

IUPAC Name |

1-cyclopropyl-3-[3-[(4-fluorophenyl)methoxy]phenyl]-3-hydroxyprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FO3/c20-16-8-4-13(5-9-16)12-23-17-3-1-2-15(10-17)19(22)11-18(21)14-6-7-14/h1-5,8-11,14,22H,6-7,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZXNWABORVYKOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C=C(C2=CC(=CC=C2)OCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-cyclopropyl-1-{3-[(4-fluorobenzyl)oxy]phenyl}-3-hydroxy-2-propen-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[4-methyl-3-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2472321.png)

![2-Chloro-1-[5-(4-methoxyphenyl)-3-(3-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2472322.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2472325.png)

![(2S)-4-(1-Bicyclo[1.1.1]pentanyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B2472326.png)

![N1-(4-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2472328.png)

![Benzyl 1-oxa-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B2472329.png)

![tert-butyl N-[2-(3-amino-4-hydroxyphenyl)ethyl]carbamate](/img/structure/B2472335.png)